molecular formula C19H23Cl2NO2 B4936027 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide

Cat. No.: B4936027
M. Wt: 368.3 g/mol
InChI Key: WMEFJLVEGHRWBZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group and a tricyclo[3.3.1.1~3,7~]decane moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with a suitable tricyclo[3.3.1.1~3,7~]decane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.

    2,4-Dichlorophenol: A precursor in the synthesis of various organic compounds.

    Tricyclo[3.3.1.1~3,7~]decane derivatives: Compounds with similar tricyclic structures used in different chemical and industrial applications.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide is unique due to its combination of a dichlorophenoxy group and a tricyclo[3.3.1.1~3,7~]decane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1-adamantyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO2/c1-11(24-17-3-2-15(20)7-16(17)21)18(23)22-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEFJLVEGHRWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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